molecular formula C17H15BrN2O3S2 B2789734 ethyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 865545-17-1

ethyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2789734
CAS No.: 865545-17-1
M. Wt: 439.34
InChI Key: NYRZKUUNFAKEII-HTXNQAPBSA-N
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Description

ethyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a bromothiophene moiety, which is known for its electron-rich properties, and a benzothiazole ring, which is a common scaffold in medicinal chemistry due to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromothiophene Intermediate: The starting material, thiophene, undergoes bromination using bromine or N-bromosuccinimide (NBS) to form 5-bromothiophene.

    Coupling Reaction: The bromothiophene intermediate is then coupled with ethyl 2-aminobenzoate under basic conditions to form the desired benzothiazole derivative.

    Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

ethyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Substituted derivatives with various functional groups.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Thiols and other reduced forms.

Scientific Research Applications

ethyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromothiophene moiety may enhance the compound’s ability to penetrate cell membranes, while the benzothiazole ring can interact with various biological pathways.

Comparison with Similar Compounds

ethyl (2E)-2-[(5-bromothiophene-2-carbonyl)imino]-3-ethyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate can be compared with other benzothiazole derivatives:

    Ethyl 5-bromothiophene-2-carboxylate: Similar in structure but lacks the benzothiazole ring, resulting in different biological activities.

    2-Bromo-3-thiophenecarboxylic Acid Ethyl Ester: Another similar compound with different substitution patterns, leading to varied reactivity and applications.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(5-bromothiophene-2-carbonyl)imino-3-ethyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3S2/c1-3-20-11-6-5-10(16(22)23-4-2)9-13(11)25-17(20)19-15(21)12-7-8-14(18)24-12/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRZKUUNFAKEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)OCC)SC1=NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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